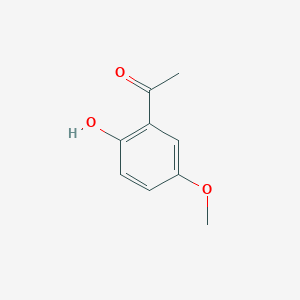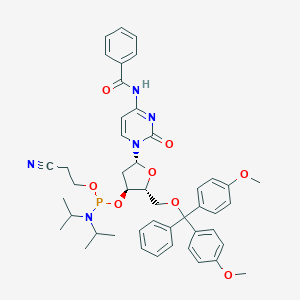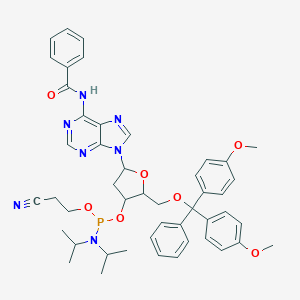![molecular formula C10H8N2O B048995 1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118482-08-9](/img/structure/B48995.png)
1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde
概要
説明
1-Vinylbenzimidazole-2-carboxaldehyde is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the 1-position and an aldehyde group at the 2-position. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinylbenzimidazole-2-carboxaldehyde typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of 1-vinylbenzimidazole-2-carboxaldehyde may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
1-Vinylbenzimidazole-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (palladium, nickel).
Major Products Formed
Oxidation: 1-Vinylbenzimidazole-2-carboxylic acid.
Reduction: 1-Vinylbenzimidazole-2-methanol.
Substitution: Halogenated or nitrated derivatives of 1-vinylbenzimidazole-2-carboxaldehyde.
科学的研究の応用
1-Vinylbenzimidazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 1-vinylbenzimidazole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The vinyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole: Lacks the vinyl and aldehyde groups, making it less reactive in certain chemical reactions.
2-Vinylbenzimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
1-Vinylbenzimidazole: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness
1-Vinylbenzimidazole-2-carboxaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-ethenylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNKUPWSQJGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)










